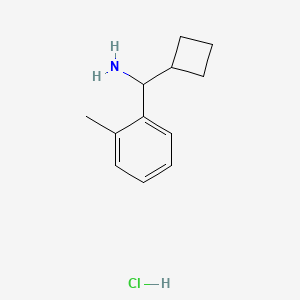

Cyclobutyl(o-tolyl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclobutyl-(2-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-9-5-2-3-8-11(9)12(13)10-6-4-7-10;/h2-3,5,8,10,12H,4,6-7,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFMABMXUUIBDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2CCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Cyclobutyl(o-tolyl)methanamine hydrochloride is a complex organic compound that has potential antibacterial properties. The primary targets of this compound are bacteria that cause urinary tract infections. These bacteria are responsible for the infection and inflammation in the urinary tract, leading to symptoms such as pain, discomfort, and frequent urination.

Mode of Action

This compound interacts with its bacterial targets by undergoing a chemical reaction in the acidic environment of the urine. This reaction leads to the formation of formaldehyde, a compound with antibacterial properties. The formaldehyde then interacts with the bacteria, disrupting their growth and multiplication.

Biochemical Pathways

The action of this compound affects the biochemical pathways involved in bacterial growth and reproduction. By producing formaldehyde, it disrupts the normal functioning of these pathways, leading to the death of the bacteria. The downstream effects include the reduction of bacterial load in the urinary tract, alleviating the symptoms of the infection.

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that the bioavailability of this compound can be influenced by factors such as the acidity of the urine, which is necessary for its activation.

Result of Action

The result of the action of this compound at the molecular and cellular level is the disruption of bacterial growth and multiplication. This leads to a decrease in the number of bacteria in the urinary tract, thereby reducing the symptoms of the infection.

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors, particularly the acidity of the urine. The compound is activated in an acidic environment, which allows it to produce formaldehyde and exert its antibacterial effects. Therefore, factors that affect urine acidity, such as diet and hydration status, can influence the action of this compound.

Biological Activity

Cyclobutyl(o-tolyl)methanamine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a cyclobutyl group and an o-tolyl moiety attached to a methanamine backbone. The molecular formula is , with a molecular weight of approximately 197.71 g/mol. This structure contributes to its pharmacological properties and potential interactions within biological systems.

1. Antidepressant Effects

Research indicates that compounds with similar structures to this compound may exhibit antidepressant effects. For instance, related aromatic amines have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression.

2. Antitumor Activity

This compound has shown promise in preliminary studies for antitumor activity. Compounds within this class have been evaluated for their ability to inhibit tumor cell growth through various mechanisms, including interference with tubulin polymerization and induction of apoptosis in cancer cells .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Antidepressant Activity | Antitumor Activity | Mechanism of Action |

|---|---|---|---|

| Cyclobutyl(o-tolyl)methanamine HCl | Potentially present | Promising | Modulation of neurotransmitter systems; Tubulin inhibition |

| Cyclopropyl(o-tolyl)methanamine HCl | Documented | Moderate | Similar mechanisms as above |

| Cyclohexyl(o-tolyl)methanamine HCl | Under investigation | High | Enhanced lipophilicity leading to better cell membrane penetration |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on its structural similarities with other pharmacologically active compounds:

- Neurotransmitter Modulation : Similar compounds have been shown to affect the reuptake and release of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation.

- Tubulin Inhibition : The ability to disrupt tubulin polymerization suggests potential use in cancer therapy by preventing mitotic spindle formation during cell division .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.